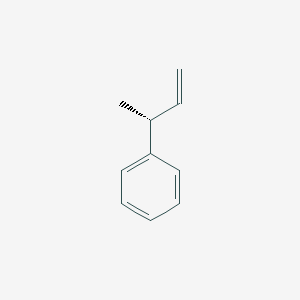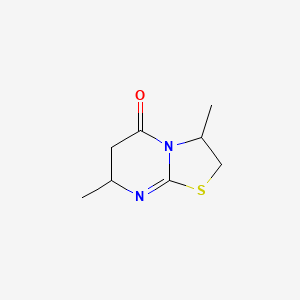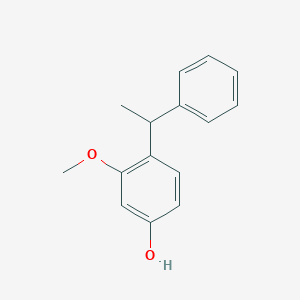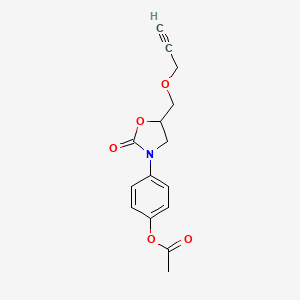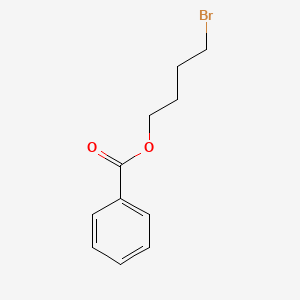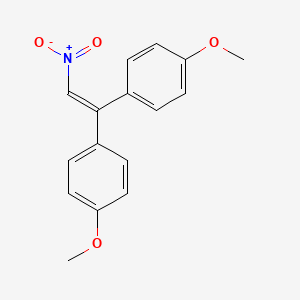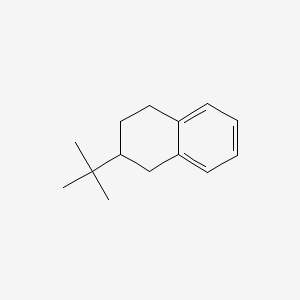
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene is an organic compound with the molecular formula C14H20. It is a derivative of tetrahydronaphthalene, where a tert-butyl group is attached to the second carbon of the tetrahydronaphthalene ring. This compound is part of the larger class of hydrocarbons and is known for its stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene typically involves the alkylation of tetrahydronaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Tetrahydronaphthalene+tert-Butyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization helps in isolating the desired compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of tert-butyl ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons like decahydronaphthalene.
Substitution: Formation of various substituted tetrahydronaphthalenes.
Aplicaciones Científicas De Investigación
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used as a solvent and in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with enzymes or receptors. The pathways involved often include electrophilic aromatic substitution and hydrogenation reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the tert-butyl group.
2-Butyl-1,2,3,4-Tetrahydronaphthalene: Similar structure but with a butyl group instead of a tert-butyl group.
6-Butyl-1,2,3,4-Tetrahydronaphthalene: Another isomer with the butyl group at a different position.
Uniqueness
2-tert-Butyl-1,2,3,4-Tetrahydronaphthalene is unique due to the presence of the bulky tert-butyl group, which significantly affects its chemical reactivity and physical properties. This makes it distinct from other similar compounds and useful in specific applications where steric effects are crucial.
Propiedades
Número CAS |
42044-22-4 |
|---|---|
Fórmula molecular |
C14H20 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
2-tert-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-7,13H,8-10H2,1-3H3 |
Clave InChI |
FCXYHCYNCWKCOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

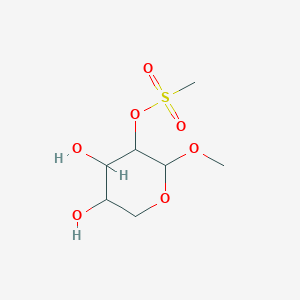
![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)

![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)
